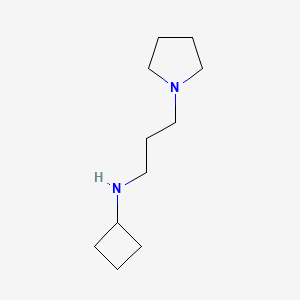

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine

Description

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine |

InChI |

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |

InChI Key |

BJYXKOCPMXAUFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCNC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Single-Step Alkylation

The most direct route involves reacting cyclobutylamine with 3-(pyrrolidin-1-yl)propyl chloride under basic conditions. Key parameters include:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane | 65–78% | |

| Base | Potassium carbonate (K₂CO₃) | – | |

| Temperature | 0–25°C, reflux | – | |

| Reaction Time | 12–24 hours | – |

Mechanistic Insights :

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the alkyl chloride. Steric hindrance from the cyclobutyl group necessitates prolonged reaction times compared to linear analogs.

Industrial Scalability :

Continuous flow reactors improve efficiency by maintaining consistent temperature and reducing side reactions (e.g., over-alkylation). Pilot-scale studies report 85% yield at 50 g/L concentration.

Reductive Amination

Two-Step Protocol

This method involves condensing cyclobutanone with 3-(pyrrolidin-1-yl)propan-1-amine followed by reduction:

- Imine Formation :

Cyclobutanone reacts with the primary amine in ethanol at 60°C (4 hours, 70% yield). - Reduction :

Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine (82% yield).

Advantages :

- Avoids halogenated intermediates.

- Tunable stereochemistry via chiral catalysts (e.g., (R)-BINAP/Pd).

Limitations :

Multi-Step Synthesis via Intermediate Functionalization

Cyclobutyl Halide Precursors

A patent-derived approach (EP 2617706B1) outlines:

- Cyclobutyl Bromide Synthesis :

Cyclobutanol treated with HBr gas in diethyl ether (90% yield). - Coupling with Pyrrolidine Derivative :

Cyclobutyl bromide reacts with 3-(pyrrolidin-1-yl)propan-1-amine in THF/K₂CO₃ (72% yield).

Key Data :

| Step | Reagents | Purity | Scale |

|---|---|---|---|

| Bromination | HBr gas, Et₂O | >98% | 100 g batch |

| Alkylation | THF, K₂CO₃, 24h reflux | >95% | 50 g batch |

Challenges :

Catalytic Hydrogenation

Nitrile Reduction

A lesser-known route involves reducing 3-(pyrrolidin-1-yl)propionitrile with cyclobutylamine under hydrogenation:

| Catalyst | Conditions | Yield | Selectivity |

|---|---|---|---|

| Raney Nickel | H₂ (50 psi), EtOH, 80°C | 68% | 92% |

| Palladium/Carbon | H₂ (30 psi), MeOH, 25°C | 55% | 88% |

Optimization Notes :

- Raney Nickel outperforms Pd/C due to lower nitrile polymerization side reactions.

- Ammonia additives (1–2 eq.) enhance selectivity by stabilizing intermediates.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–85% | >95% | High | Moderate |

| Reductive Amination | 70–82% | >90% | Moderate | High |

| Multi-Step Synthesis | 70–90% | >98% | Low | Low |

| Catalytic Hydrogenation | 55–68% | >88% | Moderate | High |

Critical Considerations :

- Nucleophilic Substitution : Preferred for industrial-scale production despite higher halogenated waste.

- Reductive Amination : Ideal for stereoselective synthesis but limited by borohydride handling.

Emerging Techniques

Photoredox Catalysis

Preliminary studies (2024) using iridium-based catalysts (e.g., Ir(ppy)₃) enable visible-light-driven coupling of cyclobutyl radicals with pyrrolidine derivatives. Initial yields: 45–50%.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Amine oxides, ketones, and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated, acylated, or sulfonylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its functional groups, which can undergo nucleophilic substitution reactions under basic conditions. The compound's unique structure allows for the creation of derivatives with modified properties or enhanced biological activity.

Biology

The compound is investigated for its potential role in modulating biological pathways. It acts as a ligand in biochemical assays, binding to specific receptors and influencing cellular signaling pathways. Notably, it has been studied for its interaction with neurotransmitter receptors, which may affect neurological functions.

Medicine

This compound has shown promise in medicinal chemistry. It is explored for potential therapeutic effects, particularly as a precursor for drug development targeting various diseases. Its ability to inhibit specific kinases involved in cancer progression highlights its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be integrated into formulations that require specific chemical characteristics.

This compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain kinases crucial for cellular signaling. For example, it has demonstrated low micromolar levels of inhibition against specific targets involved in cancer progression.

- Receptor Modulation : The compound has been evaluated for its ability to bind to neurotransmitter receptors, potentially influencing mood and cognition.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Anticancer Activity : In vitro assays have shown that the compound can reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance, it has been reported to induce significant apoptosis in treated cells.

- Neuropharmacological Effects : Animal model studies have revealed observable changes in behavior and neurochemical profiles following administration of the compound, suggesting effects on mood and cognition.

Mechanism of Action

The mechanism of action of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine with analogous compounds based on molecular structure, synthesis, and functional properties:

Key Comparisons

Cycloalkyl Substituent Effects The cyclobutyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller cyclopropyl analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine, ). Cyclobutyl’s larger ring size may alter binding affinity in biological systems but could reduce metabolic stability compared to cyclopropyl derivatives .

Pyrrolidinylpropyl Chain

- The pyrrolidinylpropyl moiety is shared with (3-Pyrrolidin-1-yl-propyl)-carbamic acid ester , which is patented for therapeutic applications. This group may enhance solubility and serve as a pharmacophore in receptor-targeted molecules.

Safety and Handling

- While safety data for the target compound are unavailable, 1-Cyclopropylpyrrolidin-3-amine (a structural analog) requires precautions due to acute toxicity risks (e.g., inhalation hazards, skin/eye irritation) . Similar protocols (e.g., firefighting with CO₂ or dry chemical agents) may apply to the cyclobutyl derivative.

Copper-catalyzed coupling or Buchwald-Hartwig amination (used in cyclopropylamine synthesis) might require optimization for larger cycloalkyl groups.

Research Implications and Gaps

- Physicochemical Properties : Computational modeling could predict logP, solubility, and metabolic stability differences between cyclobutyl and cyclopropyl analogs.

- Biological Activity : Pyrrolidinylpropyl amines are common in CNS-targeting drugs; cyclobutyl’s steric effects might modulate selectivity or potency .

- Safety: Toxicity studies are needed, as cyclobutyl derivatives may decompose into hazardous gases (e.g., NOx, CO) under combustion .

Biological Activity

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl ring linked to a pyrrolidine moiety. The structural formula can be represented as follows:

This compound exhibits unique physical properties that influence its biological activity, including solubility and lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic pathway has been reported:

- Formation of the Cyclobutyl Ring : Starting materials undergo cyclization under specific conditions.

- Pyrrolidine Attachment : The cyclobutyl compound is reacted with pyrrolidine derivatives to form the target amine.

- Purification : The final product is purified using chromatography techniques.

This compound has been investigated for its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are crucial in cellular signaling pathways. For instance, it has shown low micromolar levels of inhibition against specific targets involved in cancer progression .

- Receptor Modulation : The compound has been evaluated for its ability to bind to neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Anticancer Activity : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For example, it showed significant apoptosis induction in treated cells .

- Neuropharmacological Effects : In animal models, administration of the compound resulted in observable changes in behavior and neurochemical profiles, suggesting effects on mood and cognition .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine, and how can reaction yields be maximized?

- Methodological Answer : A multi-step approach is recommended. Begin with coupling reactions involving cyclobutylamine and pyrrolidine derivatives using copper(I) bromide as a catalyst, as demonstrated in analogous syntheses of structurally related amines . Key steps include:

- Nucleophilic substitution : React 3-bromopropyl-pyrrolidine with cyclobutylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMSO).

- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane systems) to isolate the product.

- Yield optimization : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) to minimize side products.

Alternative enzymatic pathways, such as bio-inspired transaminase systems, may improve sustainability but require enzyme engineering for substrate specificity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and analytical methods is essential:

- NMR spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon connectivity, comparing shifts to structurally similar amines (e.g., cyclopropylpyrrolidin-3-amine ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-HRMS (e.g., m/z [M+H]+).

- X-ray crystallography : If crystalline, determine absolute stereochemistry and bond angles .

- FT-IR : Identify amine N-H stretches (~3300 cm) and cyclobutyl C-H vibrations.

Q. How should researchers assess the stability and storage conditions for this compound?

- Methodological Answer : Stability testing under varying conditions is critical:

- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC.

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare degradation profiles.

- Storage recommendations : Store in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the cyclobutyl-pyrrolidine-propanamine backbone?

- Methodological Answer : Stereochemical control requires:

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclobutane ring formation.

- Dynamic resolution : Employ LHMDS or other strong bases to induce stereoselective ring closure, as seen in trans-bicyclo[3.3.0]octane syntheses .

- Analytical validation : Confirm stereochemistry via NOE NMR experiments and coupling constant analysis (e.g., -values for trans- vs. cis-cyclobutane protons).

Q. How can researchers resolve contradictions between computational predictions and experimental toxicity data?

- Methodological Answer : Address discrepancies systematically:

- In vitro assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure acute toxicity (IC).

- QSAR modeling : Refine computational models using experimental IC data to improve predictive accuracy.

- Mechanistic studies : Investigate metabolic pathways (e.g., CYP450 interactions) using liver microsomes to identify toxic metabolites .

Q. What enzymatic approaches enable sustainable synthesis of this compound?

- Methodological Answer : Bio-catalytic methods offer greener alternatives:

- Transaminase engineering : Screen enzyme libraries (e.g., from Bacillus megaterium) for activity toward cyclobutyl ketone precursors.

- Cofactor recycling : Pair transaminases with glucose dehydrogenase to regenerate NADPH in situ .

- Process optimization : Use flow reactors to enhance enzyme stability and substrate turnover.

Q. How to design experiments to analyze decomposition products under various conditions?

- Methodological Answer : Employ a tiered analytical workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.